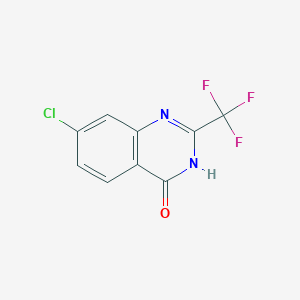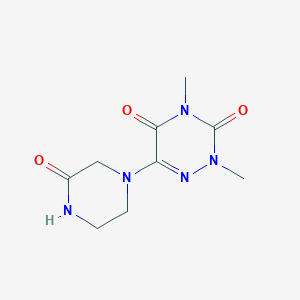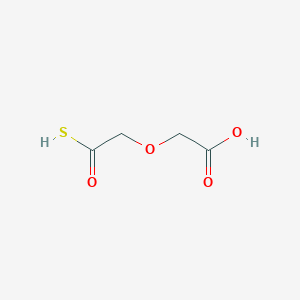
Thiodiglycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiodiglycolic acid is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiodiglycolic acid typically involves the reaction of mercaptoethanol with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Thiodiglycolic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiodiglycolic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive mercapto group.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Thiodiglycolic acid involves its interaction with various molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The oxoethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoacetic acid: Contains a mercapto group but lacks the oxoethoxy group.
2-Oxoethoxyacetic acid: Contains an oxoethoxy group but lacks the mercapto group.
Uniqueness
Thiodiglycolic acid is unique due to the presence of both mercapto and oxoethoxy groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C4H6O4S |
|---|---|
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
2-(2-oxo-2-sulfanylethoxy)acetic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-8-2-4(7)9/h1-2H2,(H,5,6)(H,7,9) |
Clave InChI |
IBCFHZJCXQOYCM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OCC(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)
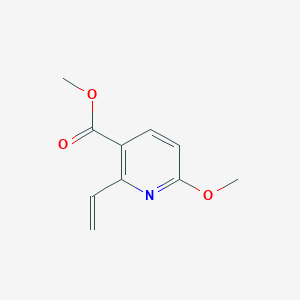
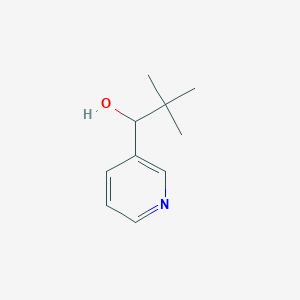

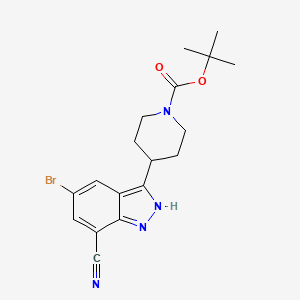
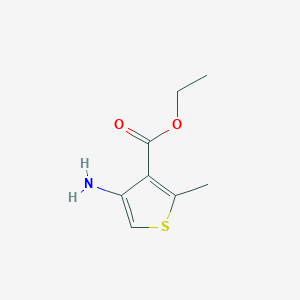

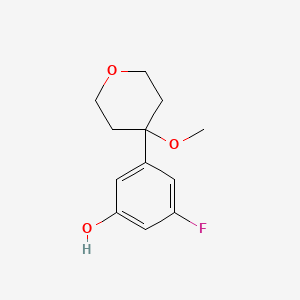
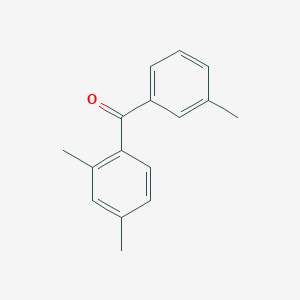
![2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8785843.png)
![N-[[(3,5-Dichlorophenyl)amino]carbonyl]glycine](/img/structure/B8785846.png)
